molecular formula C17H20N2OS B5775253 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine

1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B5775253
M. Wt: 300.4 g/mol
InChI Key: HBNJIDFOKDSQMM-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the body. TCB-2 has been the subject of scientific research due to its potential applications in the field of pharmacology.

Mechanism of Action

1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the release of neurotransmitters such as dopamine and glutamate, which are involved in mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which are involved in mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has also been found to increase heart rate and blood pressure, which are indicative of its sympathomimetic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on the central nervous system in a more precise and controlled manner. However, one of the limitations of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine is its potential for toxicity, which can lead to adverse effects in animal models and humans.

Future Directions

There are several future directions for research on 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric and neurological disorders. Another area of interest is the study of the role of the 5-HT2A receptor in the regulation of sleep and circadian rhythms. Additionally, further research is needed to investigate the potential long-term effects of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine on the central nervous system and to develop strategies to mitigate its toxicity.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine involves several chemical reactions, including the condensation of 3,4-dimethylbenzaldehyde with 2-thiophenecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a reaction with piperazine in the presence of acetic anhydride.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study the effects of serotonin on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and pathological processes, including mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used to investigate the role of the 5-HT2A receptor in these processes and to develop new drugs that target this receptor.

properties

IUPAC Name

[4-(3,4-dimethylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-5-6-15(12-14(13)2)18-7-9-19(10-8-18)17(20)16-4-3-11-21-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNJIDFOKDSQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-Dimethylphenyl)-4-(2-thienylcarbonyl)piperazine

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